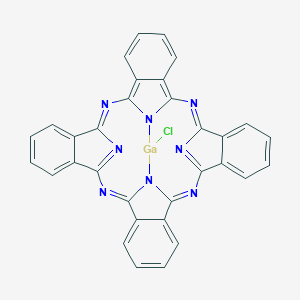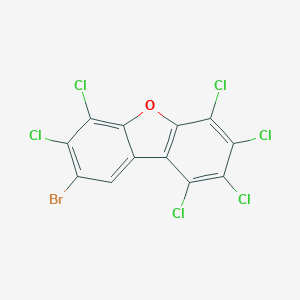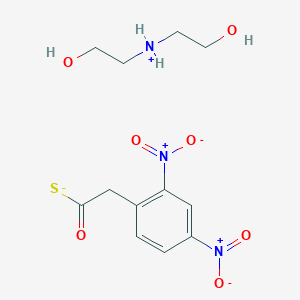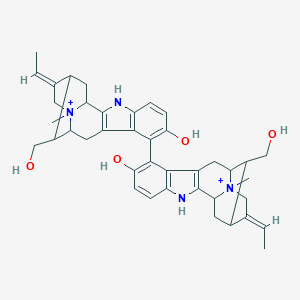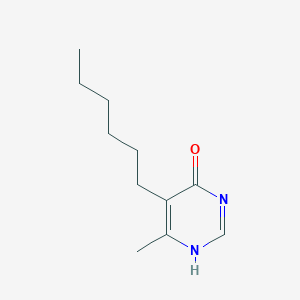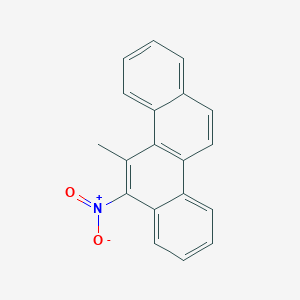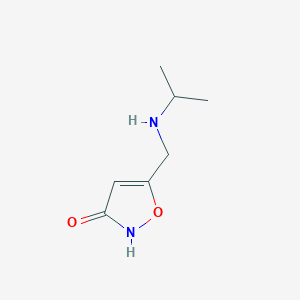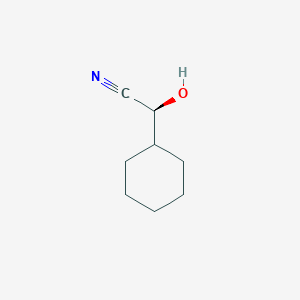
(S)-2-Hydroxy-2-cyclohexylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2-cyclohexylacetonitrile, also known as HCAN, is a chiral compound that has been used in various scientific research studies due to its unique properties. HCAN is a versatile intermediate that can be used for the synthesis of various organic compounds.
Scientific Research Applications
(S)-2-Hydroxy-2-cyclohexylacetonitrile has been widely used in scientific research for the synthesis of various organic compounds. It has been used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. (S)-2-Hydroxy-2-cyclohexylacetonitrile has also been used in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile has been used as a starting material for the synthesis of various chiral compounds, including chiral amino alcohols, chiral epoxides, and chiral diols.
Mechanism Of Action
The mechanism of action of (S)-2-Hydroxy-2-cyclohexylacetonitrile is not well understood. However, it is believed that (S)-2-Hydroxy-2-cyclohexylacetonitrile acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. (S)-2-Hydroxy-2-cyclohexylacetonitrile has been shown to enhance the enantioselectivity of various chemical reactions, including asymmetric hydrogenation, epoxidation, and Diels-Alder reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-2-Hydroxy-2-cyclohexylacetonitrile are not well studied. However, it has been shown to exhibit low toxicity and low mutagenicity. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-2-Hydroxy-2-cyclohexylacetonitrile in lab experiments is its high chirality. (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a chiral auxiliary to facilitate the formation of chiral products with high enantioselectivity. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile is easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using (S)-2-Hydroxy-2-cyclohexylacetonitrile is its limited solubility in organic solvents, which can make it difficult to use in certain reactions.
Future Directions
There are several future directions for the use of (S)-2-Hydroxy-2-cyclohexylacetonitrile in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of (S)-2-Hydroxy-2-cyclohexylacetonitrile. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a chiral auxiliary in the synthesis of new chiral compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a starting material for the synthesis of new chiral ligands, which can be used in asymmetric catalysis. Overall, the unique properties of (S)-2-Hydroxy-2-cyclohexylacetonitrile make it a promising candidate for further research and development in various fields of science.
Synthesis Methods
The synthesis of (S)-2-Hydroxy-2-cyclohexylacetonitrile can be achieved through several methods, including the reaction of cyclohexanone with cyanide ion followed by the reduction of the resulting cyanohydrin with sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid, followed by the reaction with cyanide ion and reduction with sodium borohydride. Both of these methods have been used in the synthesis of (S)-2-Hydroxy-2-cyclohexylacetonitrile with high yields and purity.
properties
CAS RN |
107485-34-7 |
|---|---|
Product Name |
(S)-2-Hydroxy-2-cyclohexylacetonitrile |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m1/s1 |
InChI Key |
JLNKJTJSIQKWEU-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C#N)O |
SMILES |
C1CCC(CC1)C(C#N)O |
Canonical SMILES |
C1CCC(CC1)C(C#N)O |
synonyms |
(S)-2-HYDROXY-2-CYCLOHEXYLACETONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



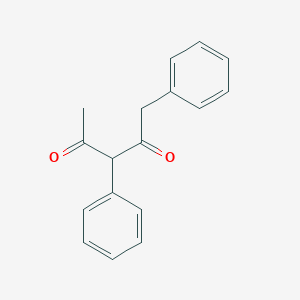
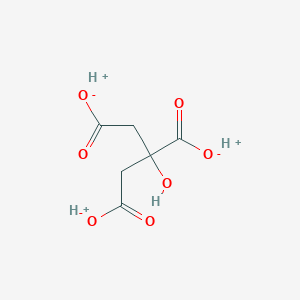
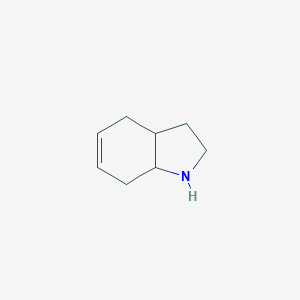
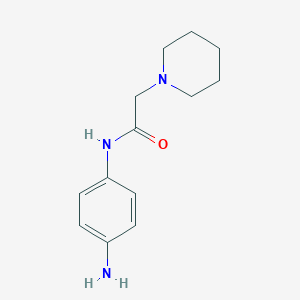
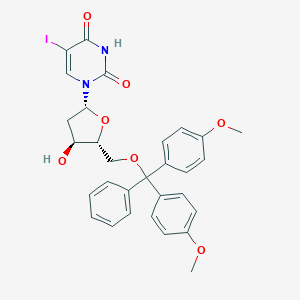
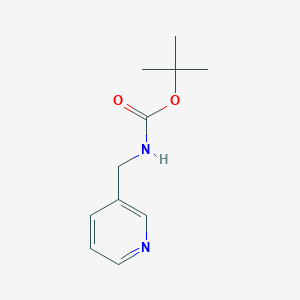
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
